
SGX-523
概要
説明
SGX-523は、MET受容体型チロシンキナーゼの高度に選択的なATP競合阻害剤ですMETの活性化は、変異または遺伝子増幅によって、腎臓がん、胃がん、肺がんなどのさまざまな種類のがんと関連付けられています .
科学的研究の応用
Inhibition of Tumor Growth
SGX-523 has been shown to inhibit tumor growth in various cancer types, including glioblastoma, lung, and gastric cancers. Preclinical studies demonstrated that this compound effectively suppressed the growth of tumor xenografts derived from these cancers . The compound's ability to inhibit MET-mediated signaling pathways contributes to reduced cell proliferation and migration.
Combination Therapy
Research indicates that this compound can be used in combination with other therapeutic agents to enhance anticancer efficacy. For instance, studies have shown that it synergizes with epidermal growth factor receptor inhibitors like erlotinib, leading to greater suppression of tumor growth than either agent alone . This combination approach is particularly promising for treating MET-expressing carcinomas.
Phase 1 Clinical Trials
This compound underwent clinical evaluation in phase 1 trials aimed at assessing its safety and efficacy in humans. However, unexpected renal toxicity was observed at higher doses, leading to its discontinuation from further clinical development . Despite this setback, the data gathered from these trials provided valuable insights into the compound's pharmacokinetics and potential side effects.
Preclinical Models
The efficacy of this compound has been validated using various preclinical models, including transgenic mouse models that express human hepatocyte growth factor (HGF). These models have demonstrated that this compound can inhibit HGF-dependent tumor growth effectively . Such findings underscore the importance of MET as a therapeutic target in oncology.
Research Findings and Insights
The unique properties of this compound make it a valuable tool for investigating MET's role in cancer biology. Key findings include:
- Selectivity : this compound's high selectivity for MET allows for precise studies on its involvement in tumorigenesis without confounding effects from other kinases .
- Antitumor Activity : In vivo studies confirmed that this compound effectively inhibits the growth of tumors reliant on MET signaling pathways .
Summary Table of Key Data
Property | Value |
---|---|
Compound Name | This compound |
Target | MET receptor tyrosine kinase |
IC50 | 4 nmol/L |
Selectivity | >1,000-fold compared to other kinases |
Cancer Types Studied | Glioblastoma, lung cancer, gastric cancer |
Clinical Trial Phase | Phase 1 (discontinued due to toxicity) |
作用機序
SGX-523は、MET受容体型チロシンキナーゼを選択的に阻害することによってその効果を発揮します。METのATP結合部位に結合して、受容体のリン酸化と活性化を阻害します。 この阻害は、METが仲介するシグナル伝達経路を破壊し、細胞の増殖、移動、生存を減少させます .
This compoundの作用機序に関与する分子標的と経路には次のものがあります。
MET受容体型チロシンキナーゼ: this compoundは、METのATP結合部位に結合して、そのキナーゼ活性を阻害します。
下流シグナル伝達経路: METの阻害は、細胞の生存と増殖に関与するPI3K / AKTおよびMAPK / ERK経路などの下流シグナル伝達経路の活性化を低下させます
生化学分析
Biochemical Properties
Sgx-523 interacts with the MET receptor tyrosine kinase in biochemical reactions . It inhibits MET autophosphorylation in gastric cancer cell line GTL16 and human lung carcinoma cell line A549 .
Cellular Effects
This compound influences cell function by inhibiting MET-mediated signaling, cell proliferation, and cell migration . It has no effect on signaling dependent on other protein kinases .
Molecular Mechanism
This compound exerts its effects at the molecular level by stabilizing MET in a unique inactive conformation that is inaccessible to other protein kinases . This results in the inhibition of MET catalytic activity .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to inhibit growth, and in some cases cause regression, of various tumor xenografts in mice
Dosage Effects in Animal Models
This compound has demonstrated potent anti-tumor activity when dosed orally in a human gastric cancer xenograft model
Metabolic Pathways
It is known to interact with the MET receptor tyrosine kinase, suggesting it may influence related metabolic pathways .
準備方法
SGX-523は、トリアゾロピリダジンコアの形成とそれに続く官能基化を含む一連の化学反応によって合成されます。合成経路は通常、次の手順を伴います。
- 6-クロロ-3-ニトロピリダジンとヒドラジン水和物を反応させてトリアゾロピリダジンコアを形成する。
- 1-メチル-4-ピラゾールカルボキシアルデヒドとの環化反応によってピラゾール部分を導入する。
- 中間体を塩基性条件下で6-クロロキノリン-3-チオールと反応させることによって最終生成物を形成する .
This compoundの工業生産方法は、これらの合成経路を最適化して、高収率と純度を実現します。 これには、効率的かつスケーラブルな生産を確保するために、温度、圧力、溶媒の選択などの反応条件を制御することが含まれます .
化学反応の分析
SGX-523は、次のものを含むいくつかの種類の化学反応を受けます。
酸化: this compoundは、特定の条件下で酸化されてスルホキシドまたはスルホンを形成することができます。
還元: 中間体のニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミン基に還元することができます。
置換: 中間体のクロロ基は、チオールやアミンなどのさまざまな求核剤で置換されて、さまざまな誘導体を形成することができます.
これらの反応で使用される一般的な試薬と条件には次のものがあります。
- 過酸化水素またはm-クロロ過安息香酸などの酸化剤。
- 活性炭上のパラジウムとの水素ガスなどの還元剤。
- 水酸化ナトリウムなどの塩基の存在下で、チオールやアミンなどの求核剤 .
これらの反応から生成される主要な生成物には、スルホキシド、スルホン、およびthis compoundのさまざまな置換誘導体が含まれます .
科学研究への応用
This compoundは、がん研究と治療におけるその潜在的な用途について広く研究されてきました。その重要なアプリケーションには、次のものがあります。
がん研究: this compoundは、膠芽腫、肺がん、胃がんなどのさまざまながんモデルにおいて、強力な抗腫瘍活性を示してきました。 .
生物学的研究: This compoundは、胚発生、組織修復、がん進行などのさまざまな生物学的プロセスにおけるMETの役割を調べるためのツール化合物として使用されます
創薬: This compoundは、改善された薬物動態特性と低減された毒性を備えた新しいMET阻害剤の開発のためのリード化合物として役立ちます.
類似化合物との比較
SGX-523は、他の類似の化合物と比較して、MET受容体型チロシンキナーゼに対する高い選択性でユニークです。類似の化合物には次のものがあります。
This compoundのユニークさは、METに対する非常に高い選択性にあり、MET特異的なシグナル伝達経路を研究し、標的とするがん治療法を開発するための貴重なツールとなっています .
生物活性
SGX-523 is a potent and highly selective ATP-competitive inhibitor of the MET receptor tyrosine kinase, which plays a significant role in various cancers, including lung, gastric, and glioblastoma. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and potential clinical implications.
This compound inhibits MET signaling by binding to the ATP-binding site of the MET kinase. It has been reported to have an IC50 value of 4 nM , making it one of the most selective MET inhibitors available. The compound prevents MET autophosphorylation and downstream signaling pathways, which include:
- MEK/ERK Pathway : Inhibition reduces cell proliferation and migration in various cancer cell lines.
- AKT Pathway : this compound has been shown to inhibit AKT phosphorylation in glioma stem cells, affecting tumor growth and invasion.
Efficacy in Preclinical Models
This compound has demonstrated significant antitumor activity in various xenograft models. Below is a summary of key findings from preclinical studies:
Case Study: Gastric Cancer
In a study involving nude mice bearing GTL16 gastric cancer xenografts, this compound was administered at doses greater than 10 mg/kg twice daily , leading to significant tumor regression. This study highlighted the compound's ability to inhibit MET kinase activity effectively.
Case Study: Lung Cancer
In another study focused on lung adenocarcinoma, this compound reduced tumor growth in mice with H1975L858R/T790M mutations. The treatment decreased ERK phosphorylation and inhibited cell proliferation significantly compared to control groups, demonstrating its potential as a targeted therapy for specific mutations .
Combination Therapies
This compound has shown enhanced efficacy when combined with other therapeutic agents. For instance:
- With Erlotinib : The combination therapy significantly improved tumor suppression in NSCLC models by targeting both MET and EGFR pathways. This synergistic effect was particularly evident in tumors resistant to single-agent therapies .
Toxicological Profile
Despite its promising efficacy, this compound has been associated with renal toxicity in clinical trials. A study noted that patients receiving doses of ≥ 80 mg experienced renal failure due to crystal nephropathy linked to insoluble metabolites formed during metabolism . This adverse effect has led to the discontinuation of clinical development for this compound.
特性
IUPAC Name |
6-[[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N7S/c1-24-11-13(10-20-24)16-6-7-17-21-22-18(25(17)23-16)26-14-4-5-15-12(9-14)3-2-8-19-15/h2-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZUAADEACICHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN3C(=NN=C3SC4=CC5=C(C=C4)N=CC=C5)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647300 | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SGX523 is selective inhibitor of the receptor tyrosine kinase MET. MET is implicated in development and progression of cancer. SGX523 ihibits MET autophosphorylation and signalling, as well as activates cysteine-aspartic acid protease 3 (caspase 3), an enzyme which is part of the apoptosis signalling cascade. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1022150-57-7 | |
Record name | 6-[[6-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]thio]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1022150-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SGX-523 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1022150577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SGX-523 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06314 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-{[6-(1-Methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70647300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SGX-523 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WH8SQN09KJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。